molecular formula C11H7ClO B13792072 3-Chloronaphthalene-2-carbaldehyde CAS No. 80228-36-0

3-Chloronaphthalene-2-carbaldehyde

Cat. No.: B13792072
CAS No.: 80228-36-0
M. Wt: 190.62 g/mol
InChI Key: WBGUCFVABJAAQK-UHFFFAOYSA-N
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Description

3-Chloronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₇ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and an aldehyde group at the second position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloronaphthalene-2-carbaldehyde typically involves the chlorination of naphthalene followed by formylation. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Chloronaphthalene-2-carboxylic acid.

    Reduction: 3-Chloronaphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloronaphthalene-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloronaphthalene-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • 2-Chloronaphthalene-1-carbaldehyde
  • 2-Chloroquinoline-3-carbaldehyde
  • 3-Bromonaphthalene-2-carbaldehyde

Comparison: 3-Chloronaphthalene-2-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

80228-36-0

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

IUPAC Name

3-chloronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H7ClO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H

InChI Key

WBGUCFVABJAAQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)Cl

Origin of Product

United States

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